molecular formula C18H14BrNO2S2 B4048881 3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4048881
M. Wt: 420.3 g/mol
InChI Key: OKLRFLKCNZIKCP-MHWRWJLKSA-N
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Description

3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14BrNO2S2 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.96493 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One area of application for compounds structurally related to "3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one" is in photodynamic therapy (PDT). Research on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including Schiff base structures, highlights their potential in PDT for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Derivatives similar to the specified compound have been explored for their antimicrobial properties. For instance, novel derivatives of 4-thiazolidinone exhibited significant biological activity against various microorganisms, including both bacterial and fungal strains. The study revealed that certain synthesized compounds possess notable efficacy, suggesting their potential use as antimicrobial agents (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).

Anticancer Activity

Furthermore, synthesized thiophenes and 1,3-thiazolidines starting from related chemical structures have shown significant anticancer activity in vitro against HepG-2 and MCF-7 cancer cell lines. These findings indicate that the structural features of such compounds can be optimized to enhance their anticancer efficacy, offering a promising approach for cancer treatment (Fathy, Gouhar, Awad, & Abdel‐Aziz, 2017).

Structure and Synthesis Studies

The synthesis and structural analysis of compounds bearing the thiazolidin-4-one core have been extensively studied, indicating the versatility of these molecules in generating diverse derivatives with potential biological activities. These studies contribute to understanding the relationship between structure and activity, paving the way for the development of novel therapeutics (Popov-Pergal, Poleti, Rančić, Meden, & Pergal, 2010).

Properties

IUPAC Name

(5E)-3-(4-bromo-2-methylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2S2/c1-11-9-13(19)5-8-15(11)20-17(21)16(24-18(20)23)10-12-3-6-14(22-2)7-4-12/h3-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRFLKCNZIKCP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
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3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-bromo-2-methylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.